molecular formula C23H17F3N2O3 B2484891 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide CAS No. 922081-84-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2484891
CAS No.: 922081-84-3
M. Wt: 426.395
InChI Key: CKOPONPKSDMRPT-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). This compound functions by selectively binding to the kinase domain of ATM, thereby inhibiting its autophosphorylation at Ser1981 and blocking the phosphorylation of its downstream substrates, such as CHK2, KAP1, and H2AX. This targeted mechanism makes it an essential research tool for investigating the cellular response to double-strand breaks (DSBs) induced by ionizing radiation or radiomimetic agents. Its primary research value lies in probing the synthetic lethal interactions between ATM and other DDR components, notably in cancer models with deficiencies in homologous recombination repair, such as those lacking BRCA1 or BRCA2. Studies utilizing this inhibitor have been pivotal in exploring strategies for sensitizing tumor cells to radiotherapy and DNA-damaging chemotherapeutics. Furthermore, it is employed in basic research to dissect the non-canonical roles of ATM in oxidative stress, metabolism, and autophagy, providing deeper insights into the pathogenesis of neurodegenerative disorders and the process of aging. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c1-2-28-18-5-3-4-6-20(18)31-19-12-11-16(13-17(19)22(28)30)27-21(29)14-7-9-15(10-8-14)23(24,25)26/h3-13H,2H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPONPKSDMRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a compound of growing interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C24H22N2O5C_{24}H_{22}N_{2}O_{5}, with a molecular weight of approximately 418.449 g/mol. The structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for various biological activities.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Dopamine Receptor Antagonism : Some derivatives have shown efficacy as dopamine D2 receptor antagonists, which may be relevant in treating psychiatric disorders .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting the actions of contractile prostaglandins, suggesting potential applications in asthma and other allergic conditions .
  • Antioxidant Activity : Preliminary studies indicate that the compound might possess antioxidant properties, contributing to cellular protection against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate various biological pathways:

Biological Activity Effect Reference
Dopamine D2 Receptor AntagonismInhibition of receptor activity
Anti-inflammatoryReduced prostaglandin-induced contraction
AntioxidantScavenging free radicals

Case Studies

Several case studies highlight the clinical relevance of compounds related to this compound:

  • Case Study on Asthma Treatment : A study involving patients with moderate asthma demonstrated significant improvement in lung function and reduction in symptoms after treatment with a related thiazepine derivative .
  • Neuroleptic Effects : In a clinical trial assessing the efficacy of dopamine antagonists in treating schizophrenia, compounds structurally related to this oxazepine showed promising results in reducing psychotic symptoms .

Scientific Research Applications

Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide exhibit significant biological activities. Key applications include:

Anticancer Activity

Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepin possess anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been noted for its potential to inhibit c-Abl tyrosine kinase, which is implicated in various cancers .

Neurological Applications

Certain derivatives have demonstrated activity as dopamine receptor antagonists. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The ability to selectively target dopamine D2 receptors could lead to the development of novel therapeutic agents.

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains. This opens avenues for exploring its use in developing new antibiotics or adjunct therapies for infections.

Mechanistic Insights

The interaction mechanisms of this compound with various biological targets are under investigation. Preliminary findings indicate that its structural components may facilitate binding to enzyme active sites or receptor sites critical for cellular signaling pathways. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity .

In Vivo Studies

Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in disease models will be essential for translating findings from in vitro studies to clinical applications.

Structure–Activity Relationship (SAR) Studies

Exploring modifications to the chemical structure can enhance potency and selectivity for desired biological targets. This could lead to more effective therapeutic agents with fewer side effects.

Comprehensive Biological Assays

Further biological assays will be necessary to fully characterize the range of activities exhibited by this compound and its derivatives.

Q & A

Basic: What are the key synthetic pathways for synthesizing N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide, and what critical parameters influence reaction yields?

The synthesis typically involves:

  • Step 1: Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of ortho-substituted aryl precursors under acidic or catalytic conditions .
  • Step 2: Introduction of the ethyl group at position 10 through alkylation using ethyl halides or Mitsunobu reactions .
  • Step 3: Coupling of the 4-(trifluoromethyl)benzamide moiety via amide bond formation, often using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or dichloromethane) .

Critical Parameters:

  • Temperature Control: Exothermic reactions (e.g., alkylation) require cooling to prevent side products .
  • Catalyst Selection: Palladium catalysts improve regioselectivity during cyclization .
  • Solvent Purity: Anhydrous conditions are essential for amide coupling to avoid hydrolysis .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR verifies substituent positions (e.g., ethyl at C10, trifluoromethyl at benzamide) .
    • 19F NMR confirms the presence and environment of the trifluoromethyl group .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 473.12) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound's reactivity in substitution reactions compared to analogs with methoxy or methyl groups?

  • Electrophilic Substitution: The -CF₃ group deactivates the benzamide ring, directing electrophiles to meta positions, unlike -OCH₃ (ortho/para-directing) or -CH₃ (activating) .
  • Hydrolytic Stability: -CF₃ reduces susceptibility to hydrolysis compared to esters or amides with electron-donating groups, enhancing metabolic stability .
  • Biological Interactions: The -CF₃ group increases lipophilicity, improving membrane permeability but potentially reducing solubility, necessitating formulation adjustments (e.g., co-solvents) .

Methodological Insight:

  • Competitive Substitution Studies: Compare reaction rates with halogenated analogs under identical conditions to quantify electronic effects .

Advanced: What methodological approaches are recommended to resolve discrepancies in biological activity data observed across different in vitro assays?

  • Assay Standardization:
    • Use consistent cell lines (e.g., THP-1 monocytes for inflammation studies) and control compounds (e.g., BT2 for cyclooxygenase-2 inhibition) .
    • Normalize data to protein content (Bradford assay) to account for cell density variations .
  • Mechanistic Profiling:
    • Perform kinetic assays (e.g., time-dependent enzyme inhibition) to distinguish direct target engagement from off-target effects .
    • Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Advanced: What strategies can be employed to optimize the regioselectivity of electrophilic substitutions on the dibenzo[b,f][1,4]oxazepine core during functionalization?

  • Directing Group Utilization:
    • Install temporary directing groups (e.g., -Bpin) at C2 or C8 to steer electrophiles to desired positions .
  • Lewis Acid Catalysis:
    • Use BF₃·Et₂O to polarize the oxazepine ring, enhancing reactivity at electron-deficient sites .
  • Computational Guidance:
    • Perform DFT calculations to predict transition-state energies and preferred reaction pathways .

Advanced: How can computational modeling (e.g., DFT or molecular docking) be integrated with experimental data to predict the compound's interaction with biological targets like cyclooxygenase-2?

  • Docking Workflow:
    • Prepare the protein structure (PDB ID: 5IKT for COX-2) and ligand (optimized geometry via DFT at B3LYP/6-31G* level) .
    • Use AutoDock Vina for rigid-flexible docking, focusing on the active site (Ser530, Tyr385) .
  • Validation:
    • Compare predicted binding poses with mutagenesis data (e.g., COX-2 S530A mutants) .
    • Corrogateate docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What experimental designs are suitable for elucidating the metabolic pathways of this compound in hepatic microsomal models?

  • Phase I Metabolism:
    • Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect hydroxylated or N-dealkylated metabolites .
  • Enzyme Phenotyping:
    • Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
  • Stability Profiling:
    • Monitor half-life (t₁/₂) in microsomal preparations to assess first-pass metabolism liability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.